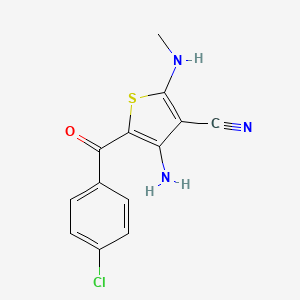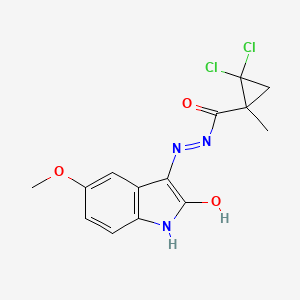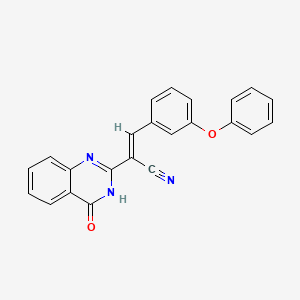![molecular formula C15H27N3O2 B6056765 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-methylpiperazine](/img/structure/B6056765.png)
1-[(1-butyryl-4-piperidinyl)carbonyl]-4-methylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(1-butyryl-4-piperidinyl)carbonyl]-4-methylpiperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, particularly in the field of neuroscience.
科学研究应用
1-[(1-butyryl-4-piperidinyl)carbonyl]-4-methylpiperazine has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where the compound has been shown to have neuroprotective and neuroregenerative properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The exact mechanism of action of 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-methylpiperazine is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. Specifically, it has been shown to increase the levels of dopamine and serotonin, which are important neurotransmitters involved in mood regulation and cognitive function.
Biochemical and Physiological Effects
Studies have shown that 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-methylpiperazine has a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons. It has also been shown to reduce inflammation in the brain, which is a common feature of many neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-methylpiperazine in lab experiments is its high potency. This means that smaller amounts of the compound can be used, which can help to reduce costs and minimize the risk of side effects. However, one of the limitations of using this compound is its relatively short half-life, which means that it may need to be administered frequently in order to maintain its effects.
未来方向
There are a number of future directions for research on 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-methylpiperazine. One area of interest is in the development of new drugs based on this compound that can be used to treat neurodegenerative diseases. Another area of interest is in understanding the mechanism of action of the compound in more detail, which could help to identify new targets for drug development. Finally, there is also interest in exploring the potential use of this compound in other areas of research, such as cancer treatment and regenerative medicine.
Conclusion
In conclusion, 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-methylpiperazine is a promising compound that has shown potential in a number of scientific research applications. Its high potency and neuroprotective properties make it an attractive candidate for the development of new drugs for the treatment of neurodegenerative diseases. However, further research is needed to fully understand the mechanism of action of the compound and to explore its potential in other areas of research.
合成方法
The synthesis of 1-[(1-butyryl-4-piperidinyl)carbonyl]-4-methylpiperazine involves the reaction of 1-butyryl-4-piperidone with 1,4-dimethylpiperazine in the presence of a reducing agent. The resulting product is then purified using chromatography techniques to obtain the final compound. This synthesis method has been optimized over the years to increase the yield and purity of the compound.
属性
IUPAC Name |
1-[4-(4-methylpiperazine-1-carbonyl)piperidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O2/c1-3-4-14(19)17-7-5-13(6-8-17)15(20)18-11-9-16(2)10-12-18/h13H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZGRHSNGOQFNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(4-Methylpiperazin-1-yl)carbonyl]piperidin-1-yl}butan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-[2-(2-pyridinyl)ethyl]-3-{1-[3-(4-pyridinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6056686.png)


![3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-4-(3-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6056705.png)
![4-({[3-(3,4-dimethylbenzoyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B6056709.png)
![3-[1-(3-acetylbenzyl)-3-piperidinyl]-N-(5-chloro-2-methoxyphenyl)propanamide](/img/structure/B6056710.png)

![1-(2,2-dimethylpropyl)-3-hydroxy-3-{[isopropyl(methyl)amino]methyl}-2-piperidinone](/img/structure/B6056727.png)
![5-oxo-5-{[3-(propoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}pentanoic acid](/img/structure/B6056730.png)

![(5S)-5-[(benzyl{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B6056737.png)
![3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-methylisoxazole](/img/structure/B6056751.png)
![methyl 2-{[3-(2,4-dichlorophenyl)acryloyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6056777.png)
![1'-(cyclopropylcarbonyl)-N-[(5-methyl-2-thienyl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6056785.png)